molecular formula C11H13NOS B2675347 1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one CAS No. 2224412-56-8

1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one

Cat. No. B2675347
M. Wt: 207.29
InChI Key: SHIASNRJPNPSSO-UHFFFAOYSA-N
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Description

The compound “1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one” is a derivative of 4,5,6,7-Tetrahydrothieno pyridine . This class of compounds is an important heterocyclic nucleus, and various derivatives have been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of such compounds involves reactions with activated alkynes . The reactions of 1-methyl-substituted tetrahydrothieno pyridine were more complicated . The transformations of 1-aryl-substituted tetrahydrothieno pyridines by the action of alkynes involved the formation of open-chain carbocation .


Molecular Structure Analysis

The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .


Chemical Reactions Analysis

The reactions of 1-methyl-substituted tetrahydrothieno pyridine were more complicated . The transformations of 1-aryl-substituted tetrahydrothieno pyridines by the action of alkynes involved the formation of open-chain carbocation .

Future Directions

The future directions for “1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one” and its derivatives could involve further exploration of their biological activities. Some analogs have shown potent biological activities and may be considered as lead molecules for the development of future drugs .

properties

IUPAC Name

1-(5,6,7,8-tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-2-11(13)12-7-4-3-5-10-9(12)6-8-14-10/h2,6,8H,1,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIASNRJPNPSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCCC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one

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